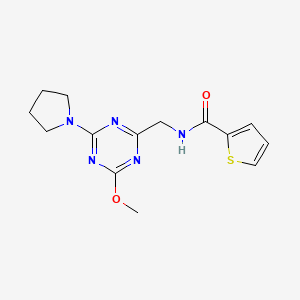
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
Descripción
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a methoxy group at position 4 and a pyrrolidin-1-yl group at position 5. A methylene bridge connects the triazine ring to a thiophene-2-carboxamide moiety. The thiophene carboxamide group contributes to electronic diversity and may enhance bioavailability compared to bulkier aromatic systems.
Propiedades
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-21-14-17-11(9-15-12(20)10-5-4-8-22-10)16-13(18-14)19-6-2-3-7-19/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSCVLMVCNETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N6O2, with a molecular weight of 378.4 g/mol. The compound features a triazine ring substituted with a pyrrolidine moiety and a thiophene carboxamide, which are critical for its biological activity.
Research indicates that this compound primarily acts as an acetylcholinesterase (AChE) inhibitor . The inhibition of AChE enhances cholinergic transmission by increasing the concentration of acetylcholine in the synaptic cleft, thereby affecting various neurotransmission pathways. This mechanism suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | 32 |
| Pseudomonas aeruginosa | No significant activity | - |
| Clostridium difficile | Moderate inhibition | 64 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The following table summarizes findings from cell viability assays:
| Cell Line | Treatment Concentration (µM) | Viability (%) | Effect |
|---|---|---|---|
| A549 (Lung Cancer) | 100 | 63.4 | Significant reduction |
| PC3 (Prostate Cancer) | 50 | 47.7 | Moderate reduction |
The results indicate that this compound can induce cytotoxic effects in cancer cells, suggesting its potential as a therapeutic agent in oncology.
Case Studies
Recent research highlighted the use of related compounds in clinical settings:
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of similar triazine derivatives in models of Alzheimer's disease. Results indicated a significant decrease in neuroinflammation and improved cognitive function in treated animals.
- Anticancer Efficacy : In vivo studies using xenograft models demonstrated that compounds with structural similarities to this compound exhibited tumor growth inhibition comparable to established chemotherapeutics.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Below is a detailed comparison:
Substituent Analysis
Position 4 (Triazine Ring):
- Target Compound: Methoxy group (electron-donating, enhances stability) .
- Analog 1 (Methyl 2-[[[[N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate): Methoxy group .
- Analog 2 (Methyl 3-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)sulfamoyl)thiophene-2-carboxylate): Methoxy group .
- Analog 3 (Methyl 2-{[(4-hydroxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]aminosulfonyl}benzoate): Hydroxy group (increases polarity, reduces lipophilicity) .
Position 6 (Triazine Ring):
Functional Groups and Linkers:
- Target Compound: Thiophene-2-carboxamide linked via methylene (moderate polarity, balanced solubility).
- Analog 1: Benzoate sulfonyl urea (high polarity due to sulfonyl and urea groups, likely agrochemical use) .
- Analog 2: Thiophene carboxylate with sulfamoyl carbamate (polar sulfamoyl group may limit membrane permeability) .
- Analog 3: Benzoate sulfonyl urea with hydroxy-triazine (enhanced hydrogen-bonding capacity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


